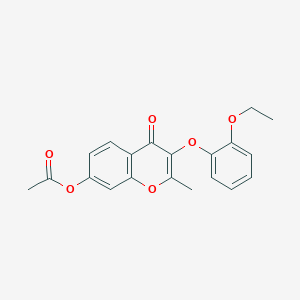

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate

Description

Properties

IUPAC Name |

[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-4-23-16-7-5-6-8-17(16)26-20-12(2)24-18-11-14(25-13(3)21)9-10-15(18)19(20)22/h5-11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKZKJXAVWFVAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the chromen-4-one core: This can be achieved through the condensation of appropriate phenolic compounds with acetic anhydride under acidic conditions.

Introduction of the ethoxyphenoxy group: This step involves the etherification of the chromen-4-one core with 2-ethoxyphenol using a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Acetylation: The final step is the acetylation of the hydroxyl group on the chromen-4-one core using acetic anhydride in the presence of a catalyst like pyridine.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenoxy group, where nucleophiles like amines or thiols replace the ethoxy group.

Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Scientific Research Applications

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to reduced inflammation. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage. Additionally, its antimicrobial activity may result from disrupting the cell membrane of pathogens.

Comparison with Similar Compounds

Substituent Variations at Position 3

Analysis :

- Ethoxyphenoxy vs.

- Phenoxy vs. Hydroxyl: Acetylation at position 7 (target) reduces polarity, enhancing membrane permeability compared to hydroxylated analogs .

Substituent Variations at Position 2

Analysis :

Substituent Variations at Position 7

Analysis :

Complex Derivatives and Hybrid Structures

Analysis :

- Hybrid structures (e.g., dual chromen moieties) exhibit synergistic effects but face challenges in pharmacokinetics .

Biological Activity

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate, a derivative of chromenone, has garnered attention in recent years for its potential biological activities. This compound belongs to a class of organic compounds known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound based on various research findings and case studies.

Chemical Structure

The molecular formula of 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate is , and it features a chromenone core structure with an ethoxyphenoxy substituent. The detailed structural representation is critical for understanding its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be classified into several categories:

1. Anticancer Activity

Research has indicated that derivatives of chromenone exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells.

Table 1: Anticancer Activity of Chromenone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(2-Ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate | MCF-7 | TBD |

| Related Chromenone Derivative | A549 (Lung Cancer) | 10.5 |

| Other Chromenone Analog | HeLa (Cervical Cancer) | 8.3 |

2. Anti-inflammatory Activity

Chromone derivatives have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. In vitro studies suggest that 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate may reduce the expression of TNF-alpha and IL-6 in macrophages.

3. Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy against Gram-positive and Gram-negative bacteria suggests potential applications in treating infections.

The mechanism by which 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate exerts its biological effects involves several pathways:

1. Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).

2. Modulation of Signaling Pathways

It is hypothesized that the compound interacts with cellular signaling pathways, such as NF-kB and MAPK, leading to altered gene expression associated with cell survival and apoptosis.

Case Studies

Several case studies highlight the biological activity of chromenone derivatives:

Case Study 1: Anticancer Properties

A study conducted on a series of chromenone derivatives, including 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate, demonstrated a dose-dependent inhibition of MCF-7 cell proliferation with an IC50 value indicating significant potency compared to standard chemotherapeutics.

Case Study 2: Anti-inflammatory Effects

In vivo models showed that administration of chromenone derivatives led to a marked reduction in paw edema in rats induced by carrageenan, suggesting anti-inflammatory efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.